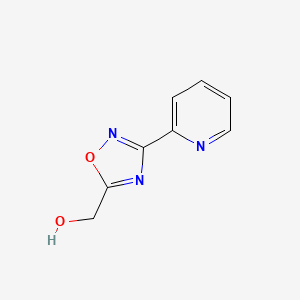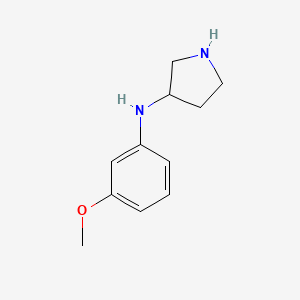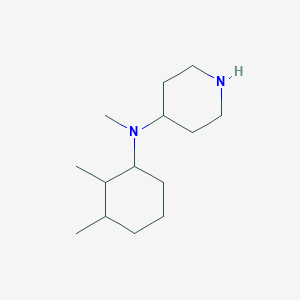![molecular formula C10H5Cl2N3 B1344563 4,8-dicloro-5H-pirimido[5,4-b]indol CAS No. 549488-69-9](/img/structure/B1344563.png)
4,8-dicloro-5H-pirimido[5,4-b]indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dichloro-5H-pyrimido[5,4-b]indole is a heterocyclic compound with the molecular formula C10H5Cl2N3. It is characterized by the presence of chlorine atoms at the 4th and 8th positions of the pyrimido[5,4-b]indole structure.
Aplicaciones Científicas De Investigación
4,8-Dichloro-5H-pyrimido[5,4-b]indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mecanismo De Acción
Target of Action
The primary targets of 4,8-dichloro-5H-pyrimido[5,4-b]indole are RET and TRK . These are receptor tyrosine kinases that play crucial roles in cell survival, differentiation, and proliferation .
Mode of Action
4,8-dichloro-5H-pyrimido[5,4-b]indole interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the RET and TRK signaling pathways . These pathways are involved in various cellular processes, including cell growth and differentiation . By inhibiting RET and TRK, the compound can disrupt these processes and potentially lead to cell death .
Pharmacokinetics
Similar compounds have been reported to have poor pharmacokinetic profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of RET and TRK by 4,8-dichloro-5H-pyrimido[5,4-b]indole can lead to the disruption of cell growth and differentiation . This can result in the death of cells that rely on these signaling pathways for survival .
Análisis Bioquímico
Biochemical Properties
4,8-Dichloro-5H-pyrimido[5,4-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, 4,8-Dichloro-5H-pyrimido[5,4-b]indole can bind to DNA, thereby influencing gene expression and cellular functions .
Cellular Effects
The effects of 4,8-Dichloro-5H-pyrimido[5,4-b]indole on cells are profound. It can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. Moreover, 4,8-Dichloro-5H-pyrimido[5,4-b]indole can inhibit cell proliferation, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 4,8-Dichloro-5H-pyrimido[5,4-b]indole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. For instance, by binding to kinases, it can inhibit their activity, leading to changes in downstream signaling pathways. Additionally, 4,8-Dichloro-5H-pyrimido[5,4-b]indole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,8-Dichloro-5H-pyrimido[5,4-b]indole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4,8-Dichloro-5H-pyrimido[5,4-b]indole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4,8-Dichloro-5H-pyrimido[5,4-b]indole vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. There is a threshold beyond which the compound can become toxic, causing adverse effects such as organ damage and systemic toxicity. Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4,8-Dichloro-5H-pyrimido[5,4-b]indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For instance, it can inhibit enzymes involved in nucleotide synthesis, leading to a decrease in DNA replication and cell proliferation .
Transport and Distribution
Within cells and tissues, 4,8-Dichloro-5H-pyrimido[5,4-b]indole is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 4,8-Dichloro-5H-pyrimido[5,4-b]indole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the cytoplasm to inhibit kinases and other signaling proteins. This localization is essential for the compound’s ability to modulate cellular processes and exert its biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dichloro-5H-pyrimido[5,4-b]indole typically involves the chlorination of pyrimido[5,4-b]indole derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with indole under specific conditions to yield the desired compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4,8-dichloro-5H-pyrimido[5,4-b]indole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Additionally, industrial production would require stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dichloro-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimido[5,4-b]indole derivative .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloropyrimido[4,5-b]indole: Similar in structure but with chlorine atoms at different positions.
4,8-Dichloroquinazoline: Another heterocyclic compound with similar chlorine substitution patterns.
Uniqueness
4,8-Dichloro-5H-pyrimido[5,4-b]indole is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
4,8-dichloro-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-5-1-2-7-6(3-5)8-9(15-7)10(12)14-4-13-8/h1-4,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENQGWXUPLPSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)






![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)


![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)
